1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol

Chemical Identity Purity Procurement Quality

1-[3-[6-(Pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol (CAS 1360251-05-3) is a chiral small molecule (C21H20N4O, MW 344.41 g/mol) built on a 1H-pyrrolo[2,3-b]pyridine core bearing a pyridin-3-ylmethylamino substituent at the 6-position and a 1-hydroxyethylphenyl group at the 4-position. The compound is catalogued as a kinase inhibitor screening candidate, with vendor annotations suggesting potential activity against Janus kinase (JAK) family members and other protein kinases , though publicly available quantitative bioactivity data remain limited.

Molecular Formula C21H20N4O
Molecular Weight 344.418
CAS No. 1360251-05-3
Cat. No. B2876763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol
CAS1360251-05-3
Molecular FormulaC21H20N4O
Molecular Weight344.418
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C2=CC(=NC3=C2C=CN3)NCC4=CN=CC=C4)O
InChIInChI=1S/C21H20N4O/c1-14(26)16-5-2-6-17(10-16)19-11-20(25-21-18(19)7-9-23-21)24-13-15-4-3-8-22-12-15/h2-12,14,26H,13H2,1H3,(H2,23,24,25)
InChIKeyISWFXXHDNAKTDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-[3-[6-(Pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol (CAS 1360251-05-3) – Procurement-Relevant Chemical Identity and Kinase Context


1-[3-[6-(Pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol (CAS 1360251-05-3) is a chiral small molecule (C21H20N4O, MW 344.41 g/mol) built on a 1H-pyrrolo[2,3-b]pyridine core bearing a pyridin-3-ylmethylamino substituent at the 6-position and a 1-hydroxyethylphenyl group at the 4-position . The compound is catalogued as a kinase inhibitor screening candidate, with vendor annotations suggesting potential activity against Janus kinase (JAK) family members and other protein kinases [1], though publicly available quantitative bioactivity data remain limited. It is commercially supplied at 95% minimum purity (HPLC) as a racemic mixture , making structural identity verification and purity assessment critical for reproducible experimental use.

Why Generic CAS-Based Procurement of 1-[3-[6-(Pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol Fails Without Quantitative Comparator Evidence


CAS 1360251-05-3 represents a single molecular entity with a defined 1-hydroxyethylphenyl substitution pattern that determines its kinase binding pose and selectivity potential. Close structural analogs—including the 4-positional isomer (2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenyl)ethanol) and the oxidized ketone derivative (1-{3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl}ethanone)—exhibit altered hydrogen-bond donor/acceptor geometry and steric profiles that can radically shift kinase selectivity . Furthermore, the pyrrolo[2,3-b]pyridine scaffold is shared by clinical kinase inhibitors such as pexidartinib (targeting CSF1R/c-Kit at single-digit nanomolar IC50) and ruxolitinib (targeting JAK1/JAK2 at sub-nanomolar to low-nanomolar IC50) [1]; a generic substitution without confirming the specific target engagement profile of CAS 1360251-05-3 risks deploying a compound with an entirely different kinome selectivity fingerprint, invalidating experimental conclusions and wasting procurement budgets.

Quantitative Evidence Guide: 1-[3-[6-(Pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol vs. Closest Structural Analogs and Kinase Comparators


Molecular Weight and Purity: CAS 1360251-05-3 vs. Closest Structural Isomer

The target compound CAS 1360251-05-3 has a molecular formula of C21H20N4O (MW 344.41 g/mol) and is supplied at 95% minimum purity . Its closest structural isomer, 2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenyl)ethanol, shares the identical molecular formula but differs in the substitution position of the hydroxyethylphenyl group (meta vs. para), which alters molecular shape and hydrogen-bonding capacity . No quantitative purity specification is publicly available for the para isomer from the same supplier, introducing procurement uncertainty for head-to-head experimental comparisons.

Chemical Identity Purity Procurement Quality

Scaffold-Based Kinase Selectivity: Pyrrolo[2,3-b]pyridine Core vs. Pexidartinib (PLX3397) Kinase Profile

The target compound shares its 1H-pyrrolo[2,3-b]pyridine core with pexidartinib (PLX3397), a clinical multi-kinase inhibitor with well-characterized IC50 values of 10 nM (c-Kit), 20 nM (cFMS/CSF1R), 160 nM (FLT3), 350 nM (KDR), and 860 nM (LCK) . Pexidartinib exhibits 10- to 100-fold selectivity for c-Kit and CSF1R over other kinases in a panel . However, the target compound differs from pexidartinib by lacking the 5-chloro substituent on the pyrrolopyridine ring and the trifluoromethylpyridinylmethyl side chain, both of which are critical determinants of pexidartinib's potency and selectivity . No quantitative kinase IC50 data have been publicly reported for CAS 1360251-05-3, so direct selectivity comparison is not possible; the scaffold relationship suggests potential multi-kinase activity but the specific profile remains uncharacterized.

Kinase Selectivity Scaffold Comparison CSF1R/c-Kit

JAK-Targeting Annotation: Putative JAK1/JAK2 Activity of CAS 1360251-05-3 vs. Ruxolitinib

CAS 1360251-05-3 is annotated in vendor descriptions as a potential JAK1/JAK2 inhibitor intended for autoimmune disease research [1]. Ruxolitinib, a clinical JAK1/JAK2 inhibitor, demonstrates IC50 values of 3.3 nM (JAK1) and 2.8 nM (JAK2) in enzyme assays, with >130-fold selectivity over JAK3 (IC50 428 nM) [2]. No quantitative JAK inhibition data (IC50, Ki, or % inhibition at defined concentration) have been publicly reported for CAS 1360251-05-3; the JAK-targeting annotation is vendor-supplied and has not been corroborated by peer-reviewed studies or public databases such as BindingDB or ChEMBL as of the search date.

JAK Kinase Immunology Autoimmune Disease

Chirality and Enantiomeric Purity: CAS 1360251-05-3 as a Racemic Mixture vs. Enantiopure Potential

CAS 1360251-05-3 contains a chiral center at the benzylic alcohol carbon; the compound is supplied as a racemic mixture with no enantiomeric ratio specified . The oxidized ketone analog, 1-{3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl}ethanone, lacks this chiral center entirely . For kinase binding, the (R)- and (S)-enantiomers may exhibit differential potency and selectivity, as demonstrated for other chiral kinase inhibitors such as AMG 900 . No published data exist on the enantioselective kinase inhibition of the separated enantiomers of CAS 1360251-05-3, representing a critical evidence gap for procurement decisions in chiral-sensitive assays.

Chirality Enantiomeric Purity Stereochemistry

Structural Divergence from Clinical Pyrrolopyridine Inhibitors: Key Substituent Differences

The target compound carries a pyridin-3-ylmethylamino substituent at the 6-position of the 1H-pyrrolo[2,3-b]pyridine core and a 1-hydroxyethylphenyl group at the 4-position . Clinical pyrrolopyridine kinase inhibitors such as pexidartinib (PLX3397) possess a 5-chloro substituent on the pyrrolopyridine ring and a trifluoromethylpyridinylmethyl side chain, both absent in CAS 1360251-05-3 . In published SAR studies of 1H-pyrrolo[2,3-b]pyridine Cdc7 kinase inhibitors, substituent identity and position dramatically modulate potency (IC50 range from >10 μM to <10 nM) and selectivity across the kinome [1]. The specific substitution pattern of CAS 1360251-05-3 has not been profiled in published kinase panels, so its selectivity fingerprint relative to these clinical benchmarks is unknown.

Medicinal Chemistry SAR Kinase Inhibitor Design

Recommended Application Scenarios for 1-[3-[6-(Pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol in Scientific Procurement


Kinase Inhibitor Library Screening and Hit Validation

CAS 1360251-05-3 is suitable as a screening compound in kinase inhibitor libraries, particularly for projects exploring the 1H-pyrrolo[2,3-b]pyridine scaffold. Its documented minimum purity of 95% ensures consistent concentration-response relationships in biochemical and cellular kinase assays, provided that the compound's actual kinase target profile is empirically determined rather than inferred from structural analogs . Researchers should request or generate kinome-wide profiling data (e.g., at 1 μM) to establish selectivity before advancing this compound into mechanistic studies.

Structure-Activity Relationship (SAR) Studies Around Chiral Pyrrolopyridine Kinase Inhibitors

The chiral benzylic alcohol center of CAS 1360251-05-3 offers a defined stereochemical handle for SAR exploration . Unlike its achiral ketone analog , the racemate can serve as a starting point for enantiomer separation and enantioselective activity profiling. Procurement is warranted for medicinal chemistry groups aiming to map the stereochemical determinants of kinase binding within the pyrrolopyridine chemotype, with the caveat that enantiopure synthesis or chiral resolution will be required downstream [1].

Comparative Profiling Against Clinical Pyrrolopyridine Inhibitors

The target compound can be used as a structurally simplified comparator to clinical kinase inhibitors such as pexidartinib (c-Kit/CSF1R inhibitor) and as a putative JAK inhibitor scaffold distinct from ruxolitinib . Side-by-side kinome profiling (e.g., DiscoverX scanMAX or equivalent) of CAS 1360251-05-3 against these clinical benchmarks would provide the quantitative selectivity data currently absent from the public domain, potentially revealing differential kinase inhibition patterns attributable to the simpler substitution pattern [1].

Chemical Biology Probe Development Requiring Defined Substitution Patterns

The distinct 6-(pyridin-3-ylmethylamino) and 4-(1-hydroxyethylphenyl) substitution pattern of CAS 1360251-05-3 occupies chemical space not represented by clinical pyrrolopyridine inhibitors . This compound is suitable as a chemical biology probe for target identification studies (e.g., affinity-based proteomics) where a unique molecular structure is needed to pull down novel kinase targets. Procurement should specify lot-to-lot purity documentation and, ideally, request analytical data (NMR, LCMS) to verify structural identity .

Quote Request

Request a Quote for 1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.